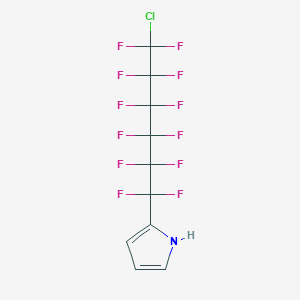![molecular formula C14H13ClO2S B14328920 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol CAS No. 109074-50-2](/img/structure/B14328920.png)
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol is an organic compound that features a phenol group substituted with a 4-chlorophenoxyethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol typically involves the reaction of 4-chlorophenol with 2-chloroethyl phenyl sulfide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorophenoxyethylthio group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}quinazoline
- 2,4-Disubstituted thiazoles
- 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid
Uniqueness
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenol group allows for hydrogen bonding, while the chlorophenoxyethylthio group provides hydrophobic interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
109074-50-2 |
|---|---|
Fórmula molecular |
C14H13ClO2S |
Peso molecular |
280.8 g/mol |
Nombre IUPAC |
4-[2-(4-chlorophenoxy)ethylsulfanyl]phenol |
InChI |
InChI=1S/C14H13ClO2S/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8,16H,9-10H2 |
Clave InChI |
SZPFFCJMPDEHAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)SCCOC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


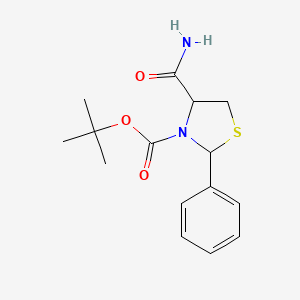
![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)
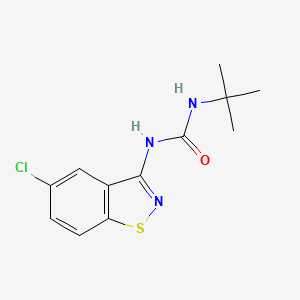
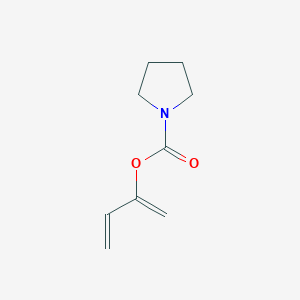
![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)
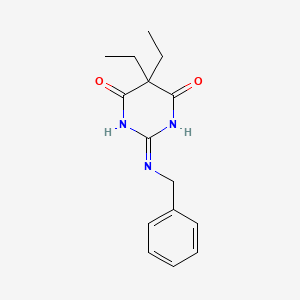
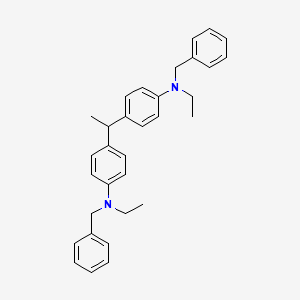
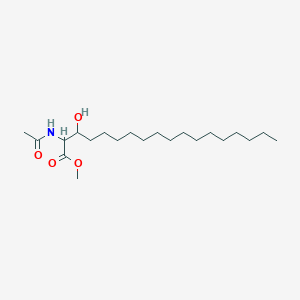
![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
